molecular formula C12H21N3O3S B2803227 N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)propane-1-sulfonamide CAS No. 1706275-82-2

N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)propane-1-sulfonamide

Cat. No. B2803227
M. Wt: 287.38
InChI Key: YHDCOFNLVSQUIJ-UHFFFAOYSA-N
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Description

“N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)propane-1-sulfonamide” is a chemical compound with the formula C8H17NO3S and a molecular weight of 207.29 .

Scientific Research Applications

Crystallography and Molecular Structure

Studies have detailed the crystal structure and molecular geometry of related compounds, providing insight into their physical and chemical properties. For instance, investigations into sulfonamide compounds have elucidated their dihedral angles, molecular twists, and hydrogen bonding patterns, contributing to a deeper understanding of their stability and reactivity in different environments (Asiri, Faidallah, Alamry, Ng, & Tiekink, 2012).

Synthesis and Characterization

The synthesis and characterization of sulfonamide derivatives, including those with pyrazole scaffolds, have been extensively studied. These works often focus on optimizing reaction conditions, yields, and understanding the impact of various substituents on the final products. For example, the development of methods for creating highly substituted sulfonamides showcases the adaptability and utility of these compounds in designing new molecules with potential biological activities (Zhu, Lu, Sun, & Zhan, 2013).

Molecular Interactions and Degradation

Research has also delved into the interactions and degradation processes involving sulfonamide compounds. Studies on the sorption and degradation of sulfonamide herbicides on soil colloids reveal important aspects of their environmental behavior, degradation kinetics, and the formation of degradation products. These insights are crucial for assessing the environmental impact and persistence of such compounds (Pinna, Pusino, & Gessa, 2004).

properties

IUPAC Name

N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O3S/c1-2-7-19(16,17)14-12-8-13-15(10-12)9-11-3-5-18-6-4-11/h8,10-11,14H,2-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHDCOFNLVSQUIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1=CN(N=C1)CC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)propane-1-sulfonamide

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